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Compound of Interest

3-Amino-3-(furan-2-yl)propanoic
Compound Name: d
aci

Cat. No.: B1269790

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic
scaffolds and non-proteinogenic amino acids is a cornerstone of rational drug design. 3-
Amino-3-(furan-2-yl)propanoic acid, a 3-amino acid featuring a furan ring, represents a
compelling molecular building block at the intersection of these two domains. The furan moiety,
a five-membered aromatic heterocycle, is a prevalent feature in numerous clinically approved
drugs and biologically active compounds, prized for its ability to modulate pharmacokinetic
profiles, enhance receptor binding affinity, and serve as a bioisosteric replacement for phenyl

groups.[1][2][3]

When integrated into a 3-amino acid structure, the furan ring imparts conformational rigidity
and specific electronic properties that can be exploited to create novel peptidomimetics,
foldamers, and small molecule therapeutics with enhanced metabolic stability and unique
biological activities.[4] This guide, intended for researchers and drug development
professionals, provides a comprehensive overview of the core chemical properties, synthetic
methodologies, and potential applications of 3-Amino-3-(furan-2-yl)propanoic acid,
grounding its utility in established scientific principles and experimental evidence.

Core Chemical and Physical Properties

The fundamental identity and characteristics of 3-Amino-3-(furan-2-yl)propanoic acid are
summarized below. This data, primarily sourced from comprehensive chemical databases,
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provides the foundational knowledge for its handling, characterization, and application in a
laboratory setting.[5]

Property Value Source

3-amino-3-(furan-2-
IUPAC Name ) ) [5]
yl)propanoic acid

3-(2-Furyl)-beta-alanine, 3-

Synonyms Amino-3-(2-furyl)propanoic [5]
acid

CAS Number 73456-99-2 [5]

Molecular Formula C7H9NOs3 [5]

Molecular Weight 155.15 g/mol [5]

Monoisotopic Mass 155.058243149 Da [5]

Canonical SMILES C1=COC(=C1)C(CC(=0)O)N [5]

YIKVKIOGYSPIMP-
InChIKey (5]
UHFFFAOYSA-N

Predicted XLogP3-AA -2.9 [5]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 4 [5]

Synthesis and Characterization: A Proposed
Experimental Workflow

While numerous derivatives have been synthesized, a standardized, peer-reviewed protocol for
the direct synthesis of 3-Amino-3-(furan-2-yl)propanoic acid is not ubiquitously cited.
However, a logical and robust synthetic pathway can be constructed based on established
organic chemistry principles, particularly the Knoevenagel condensation followed by reduction
and amination. This approach offers a high degree of confidence due to its reliance on well-
understood and frequently published transformations.[6]
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Proposed Synthetic Pathway Visualization

The following diagram outlines a plausible two-step synthesis starting from commercially
available reagents.

é Step 1: Knoevenagel Condensation

Guran-Z-carbaldehyda Malonic Acid

Pyridipe, Piperidine

/

Step 2: Reductive Amination

Ammonia Source
(e.g., NH40Ac)

Reducing Agent
(e.g., NaBH3CN)

G-(Furan-z-yl)propenoic acid
- J

Methanol

3-Amino-3-(furan-2-yl)propanoic acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Amino-3-(furan-2-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Intermediate)

This procedure is adapted from a general method for the synthesis of substituted propenoic
acids.[6]

o Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and
magnetic stirrer, add pyridine (10 mL). To this, add malonic acid (8.9 mmol) and furan-2-
carbaldehyde (8.9 mmol).
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o Catalysis: Add piperidine (2.7 mmol) dropwise to the mixture over 5 minutes. The addition of
a catalytic amount of a base like piperidine is crucial for deprotonating the malonic acid,
initiating the condensation cascade.

e Reaction: Heat the mixture to 115 °C and stir for 4 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

o Work-up and Isolation: After cooling, pour the reaction mixture into water (50 mL). Acidify the
solution with aqueous HCI to a pH of 5-6, which will cause the product to precipitate.

« Purification: Filter the resulting precipitate and wash thoroughly with cold water to remove
residual pyridine and salts. The solid can be further purified by recrystallization from an
appropriate solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)propenoic acid.
The structure should be confirmed by *H NMR, 3C NMR, and IR spectroscopy.

Step 2: Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid (Final Product)
This step employs a reductive amination of the a,3-unsaturated carboxylic acid intermediate.

e Reaction Setup: Dissolve 3-(furan-2-yl)propenoic acid (1 equiv.) in methanol in a round-
bottom flask.

e Amine Addition: Add an ammonia source, such as ammonium acetate (approx. 5-10
equivalents), to the solution.

e Reduction: Cool the mixture in an ice bath and slowly add a reducing agent like sodium
cyanoborohydride (NaBHsCN) (approx. 1.5-2 equivalents) in portions. NaBHsCN is the
reagent of choice as it is selective for the imine intermediate formed in situ and is stable in
protic solvents.

e Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The
progress should be monitored by TLC or LC-MS.

¢ Quenching and Isolation: Carefully quench the reaction by adding dilute HCI to decompose
any remaining reducing agent. Adjust the pH to neutral or slightly basic to precipitate the
amino acid.
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 Purification: The crude product can be purified by filtration and washing, or through ion-
exchange chromatography for higher purity. Final structural validation must be performed
using HRMS (High-Resolution Mass Spectrometry) and NMR to confirm the identity and
purity of 3-Amino-3-(furan-2-yl)propanoic acid.

Applications in Research and Drug Development

The true value of 3-Amino-3-(furan-2-yl)propanoic acid lies in its potential as a versatile
scaffold for generating novel therapeutic agents. The furan ring is a known pharmacophore
contributing to a wide array of biological activities.[3][7]

Antimicrobial Potential

Research into closely related derivatives has demonstrated significant antimicrobial activity.
Studies on 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from similar intermediates, have
shown potent activity against the yeast-like fungi Candida albicans and suppressive effects on
bacteria such as Escherichia coli and Staphylococcus aureus at concentrations of 64 ug/mL.[6]
[8] This suggests that 3-Amino-3-(furan-2-yl)propanoic acid could serve as a key starting
material for the development of new antifungal and antibacterial agents, a critical area of
research given the rise of multidrug-resistant pathogens.

Neuroactive Compound Development

The structural motif of an amino acid linked to a heterocyclic ring is prominent in neuroscience
research. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid
have been identified as potent and subtype-specific agonists at the glycine binding site of
NMDA receptors.[9] These receptors are crucial for synaptic plasticity, learning, and memory,
and their modulation is a key strategy for treating various neurological and psychiatric
disorders. The -amino acid structure of 3-Amino-3-(furan-2-yl)propanoic acid offers a
different conformational profile compared to a-amino acids, providing a novel avenue for
designing NMDA receptor modulators with potentially unique selectivity and pharmacokinetic
properties.

Peptidomimetic and Materials Science Applications

As a non-proteinogenic 3-amino acid, this compound is an ideal candidate for incorporation into
peptide sequences to create peptidomimetics.[4] These modified peptides often exhibit
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enhanced resistance to enzymatic degradation, leading to improved bioavailability and
therapeutic efficacy. The rigid furan ring can be used to induce specific secondary structures
(e.g., helices, turns) in peptide chains, making it a valuable tool for designing constrained
peptides that can target protein-protein interactions.

Conclusion

3-Amino-3-(furan-2-yl)propanoic acid is more than a simple chemical entity; it is a strategic
building block with significant potential for innovation in drug discovery and materials science.
Its synthesis from readily available precursors is feasible through established chemical
transformations. The inherent biological relevance of the furan scaffold, combined with the
unique structural properties of a f-amino acid, positions this compound as a valuable starting
point for developing novel antimicrobial agents, neuroactive drugs, and advanced biomaterials.
Further investigation into its chiral synthesis and biological evaluation is warranted to fully
unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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